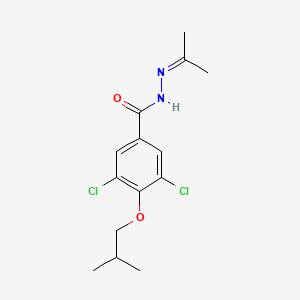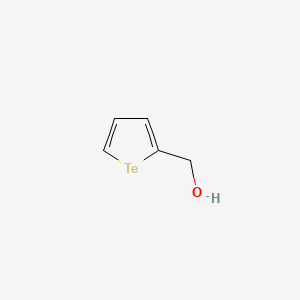
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- is a chemical compound that belongs to the class of benzo[b]thiophene derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene-2-carboxylic acid with appropriate reagents to form the desired urea derivative. One common method involves the reaction of 5-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the urea derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
化学反応の分析
Types of Reactions
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzo[b]thiophene ring .
科学的研究の応用
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes.
作用機序
The mechanism of action of Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects. The compound induces apoptosis and cell cycle arrest in cancer cells, contributing to its potential as an anticancer agent .
類似化合物との比較
Similar Compounds
Benzo[b]thiophene-diaryl urea derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Benzothiazole derivatives: These compounds also exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic effects.
Uniqueness
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFR2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
特性
CAS番号 |
23799-93-1 |
|---|---|
分子式 |
C10H9ClN2OS |
分子量 |
240.71 g/mol |
IUPAC名 |
(5-chloro-1-benzothiophen-2-yl)methylurea |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-1-2-9-6(3-7)4-8(15-9)5-13-10(12)14/h1-4H,5H2,(H3,12,13,14) |
InChIキー |
YWDIARFDMVOHBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)











![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
